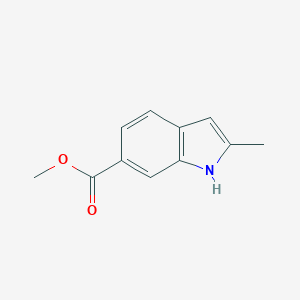

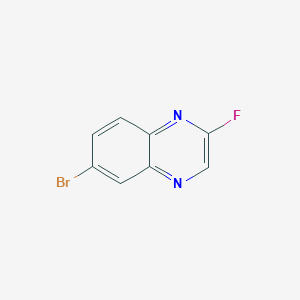

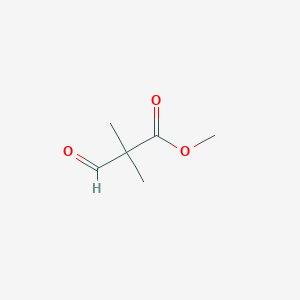

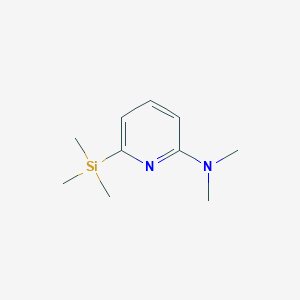

N,N-dimethyl-6-(trimethylsilyl)pyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, treatment of CoCl2 with two equivalents of lithiated N,N-dimethyl(N’-tert-butyl)ethane-1-amino-2-amide and N,N-dimethyl(N’-trimethylsilyl)ethane-1-amino-2-amide resulted in the respective Co(II) amido-amines .Molecular Structure Analysis

The structure of related compounds has been studied in the crystalline phase at 116 K by X-ray crystallography and in the gas phase at 295 K by electron diffraction . The solid phase structure consists of essentially isolated molecules with a Si–N bond length of 1.719 4 (12)Å .Chemical Reactions Analysis

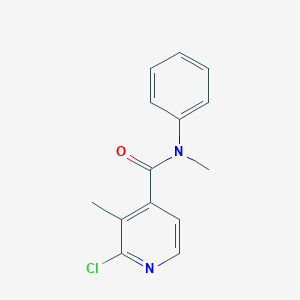

In a series of cobalt(II) (silyl)amides, pyrrolates and aminopyridinates, reaction of CoCl2 with lithium 4-methyl-N-(trimethylsilyl)pyridine-2-amide yielded the first binuclear, homoleptic Co(II) aminopyridinate complex .Wissenschaftliche Forschungsanwendungen

Nitrogen-Containing Compounds in Food and Health

A substantial portion of research on nitrogen-containing compounds focuses on their occurrence in foods, their transformation into potentially carcinogenic compounds, and their health implications. For instance, studies have investigated the formation of carcinogenic N-nitroso compounds from harmless precursors, emphasizing the significance of amines and amides as precursors in the diet and their potential role in cancer incidence (Lin, 1986). Additionally, research into biogenic amines in fish has explored their roles in food intoxication, spoilage, and the formation of nitrosamines, underlining the importance of understanding these compounds for food safety and quality (Bulushi et al., 2009).

Catalysis and Organic Synthesis

Nitrogen-containing compounds, including amines, play a crucial role in catalysis and organic synthesis. Research has explored recyclable copper catalyst systems for C-N bond-forming reactions, highlighting the potential for sustainable and efficient synthesis methods in organic chemistry (Kantam et al., 2013). The versatility of heterocyclic N-oxide molecules, including pyridine derivatives, in organic synthesis, catalysis, and drug applications has also been documented, demonstrating their broad utility in advancing chemical sciences (Li et al., 2019).

Environmental and Health Concerns

The environmental persistence and health risks associated with nitrogen-containing compounds, particularly those used in industrial applications, have been a focal point of research. Studies have reviewed the degradation mechanisms and health hazards of these compounds, including their presence in water supplies and the need for effective removal strategies (Ateia et al., 2019). This body of work underlines the ongoing challenges and research efforts directed at mitigating the environmental and health impacts of nitrogen-containing compounds.

Safety And Hazards

Eigenschaften

IUPAC Name |

N,N-dimethyl-6-trimethylsilylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2Si/c1-12(2)9-7-6-8-10(11-9)13(3,4)5/h6-8H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXVHGVWBZHWQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC=C1)[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-6-(trimethylsilyl)pyridin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.